Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
Description
Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 6-chlorobenzo[d]thiazole moiety via a carbamoyl bridge, with a pyridin-2-ylmethyl substituent. This structure combines aromatic, electron-withdrawing (chlorine), and hydrogen-bonding (amide) groups, making it a candidate for applications in medicinal chemistry or agrochemicals.
Properties
IUPAC Name |
methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-29-21(28)17-8-3-2-7-16(17)20(27)26(13-15-6-4-5-11-24-15)22-25-18-10-9-14(23)12-19(18)30-22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMAXNNAUJEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-amino-6-chlorobenzothiazole with appropriate reagents to form the desired benzothiazole derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization or column chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the benzothiazole ring, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH₃) or electrophiles like acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazole derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various bioassays, including antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The medicinal applications of this compound are vast. It has been investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and microbial infections. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
Dimethyl 2-(Benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5er) Structural Similarities: Contains the 6-chlorobenzo[d]thiazole group and a malonate ester. Differences: Replaces the pyridin-2-ylmethyl group with benzo[b]thiophen-2-yl and uses a malonate instead of a benzoate ester. Impact: The malonate ester (vs.
Dibenzyl 2-(Benzo[b]thiophen-2-yl(Benzo[d]thiazol-2-ylamino)methyl)malonate (5dr) Optical Activity: [α]D = +110.94 (vs. unrecorded for the target compound), indicating stereochemical complexity in analogs .
3-(6-Chlorobenzo[d]thiazol-2-yl)-2-(Substituted Aryl)thiazolidin-4-one Derivatives Core Difference: Thiazolidinone ring instead of benzoate-carbamoyl. Bioactivity: Demonstrated modest antibacterial activity, suggesting the carbamoyl benzoate in the target compound may offer improved pharmacological profiles .
Table 1: Substituent Effects on Physical Properties
Key Insight:
The target compound’s synthesis may mirror the efficient catalytic methods used for analogs, though ester group choice (methyl vs. benzyl) could influence reaction kinetics and purification .
Spectroscopic and Analytical Data
- NMR/IR Trends :
- Mass Spectrometry : Analogs confirm molecular weights via ESI/HREI-MS, with deviations <0.5% .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate to ensure high yield and purity?
- Methodological Answer : Prioritize mild reaction conditions (e.g., reflux in acetonitrile/DMF mixtures) to avoid decomposition of sensitive functional groups. Use triethylamine as a base to neutralize HCl byproducts during carbamoyl bond formation. Purification via recrystallization (ethanol–acetone or ethanol–water) is critical for isolating crystalline products with >85% purity . Monitor reaction progress using TLC or HPLC to optimize reaction time and minimize side products.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine 1H-NMR (to identify pyridine, benzothiazole, and ester protons) and IR spectroscopy (to confirm carbonyl stretches at ~1680–1700 cm⁻¹ for carbamoyl and ester groups). Elemental analysis validates empirical formulas, while XRD resolves crystalline packing ambiguities . For advanced validation, employ 2D-NMR (e.g., HSQC, HMBC) to assign quaternary carbons and heterocyclic connectivity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Work in a fume hood due to potential respiratory hazards from fine powders. Store waste separately in labeled containers for professional disposal, as analogs with chlorinated benzothiazoles may exhibit environmental toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and standard antibacterial agents?
- Methodological Answer : Re-evaluate assay conditions (e.g., bacterial strain selection, MIC thresholds) to identify sensitivity variations. Compare logP values and solubility profiles to assess bioavailability limitations. Structural analogs with enhanced activity often incorporate electron-withdrawing substituents (e.g., nitro groups) on the benzothiazole ring, which can be explored via SAR studies .
Q. What strategies optimize dopamine receptor affinity in derivatives of this compound?
- Methodological Answer : Introduce arylpiperazine fragments (e.g., 4-phenylpiperazine) to the pyridine moiety, as seen in D3 dopaminergic ligands. Perform molecular docking simulations to predict binding interactions with receptor pockets. Validate affinity via radioligand displacement assays using [³H]spiperone as a reference .
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be systematically addressed?
- Methodological Answer : Rule out solvent impurities (e.g., residual DMSO-d6) by re-measuring in CDCl3. For persistent anomalies, synthesize isotopic analogs (e.g., ¹³C-labeled esters) to trace signal origins. Cross-reference with computational chemistry tools (e.g., Gaussian DFT) to model expected splitting patterns .
Q. What statistical methods are appropriate for analyzing variable efficacy across assay models?
- Methodological Answer : Apply multivariate ANOVA to account for inter-assay variables (e.g., cell line viability, incubation time). Use post-hoc tests (e.g., Tukey’s HSD) to identify outlier datasets. Meta-analysis of IC50 values from independent studies can clarify dose-response trends .
Q. How does the inclusion complex formation with cyclodextrins enhance this compound’s photoluminescence properties?
- Methodological Answer : Prepare hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes to improve aqueous solubility and luminescent stability. Characterize host-guest interactions via fluorescence quenching experiments and SEM imaging. Enhanced PL emission at ~450 nm typically indicates successful encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
